1-Chloro-3-methylpentane

Distillation Thermophysical properties Process engineering

1-Chloro-3-methylpentane (CAS 62016-93-7) is a primary alkyl chloride with the molecular formula C6H13Cl, featuring a 3-methyl-substituted pentane backbone. It is characterized by a boiling point of 125.0±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C6H13Cl
Molecular Weight 120.62
CAS No. 62016-93-7
Cat. No. B2815331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methylpentane
CAS62016-93-7
Molecular FormulaC6H13Cl
Molecular Weight120.62
Structural Identifiers
SMILESCCC(C)CCCl
InChIInChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3
InChIKeyNRLWLQUJUTWEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-3-methylpentane (CAS 62016-93-7): A Chlorinated C6 Alkane for Differentiated Reactivity and Thermophysical Performance


1-Chloro-3-methylpentane (CAS 62016-93-7) is a primary alkyl chloride with the molecular formula C6H13Cl, featuring a 3-methyl-substituted pentane backbone . It is characterized by a boiling point of 125.0±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and Grignard reagent formation [1]. Its unique branching pattern at the 3-position confers distinct reactivity and physical properties compared to its structural isomers and positional analogs.

Why 1-Chloro-3-methylpentane Cannot Be Casually Replaced by Other C6 Alkyl Chlorides in Synthesis or Separation Processes


Although 1-chloro-3-methylpentane shares the same molecular formula (C6H13Cl) with several constitutional isomers, its specific substitution pattern at the 3-position fundamentally alters its boiling point, vapor pressure, and nucleophilic substitution kinetics compared to both positional isomers (e.g., 2-chloro-3-methylpentane) and branching isomers (e.g., 1-chloro-2-methylpentane) . These differences preclude simple generic substitution in distillation sequences, solvent replacement, and reaction optimization [1]. The following quantitative evidence underscores why this specific compound must be selected—and not a generic 'C6 alkyl chloride'—for applications requiring precise physical property thresholds or predictable reaction kinetics.

Quantitative Differentiation of 1-Chloro-3-methylpentane from Closest Analogs: Boiling Point, Density, and Reaction Kinetics


Elevated Boiling Point vs. 2-Chloro- and 3-Chloro-3-methylpentane Enables Separation and Higher Temperature Reactions

1-Chloro-3-methylpentane exhibits a significantly higher boiling point (125.0±8.0 °C at 760 mmHg) compared to its positional isomer 2-chloro-3-methylpentane (117.7±8.0 °C) and its tertiary isomer 3-chloro-3-methylpentane (115-116 °C) [1]. This 7.3–10 °C differential provides a practical distillation window for separation from closely related byproducts in synthetic mixtures.

Distillation Thermophysical properties Process engineering

Higher Density than 3-Chloro-3-methylpentane Impacts Solvent Replacement and Formulation

The density of 1-chloro-3-methylpentane is reported as 0.866 g/cm³ or 0.9±0.1 g/cm³ , which is higher than that of 3-chloro-3-methylpentane (0.885 g/mL at 25 °C) [1]. While the difference is modest, density variations among C6 alkyl chlorides can influence phase behavior, mixing profiles, and mass transfer in continuous flow processes.

Density Formulation Solvent properties

Intermediate SN1 Reactivity Enables Controlled Substitution in Sterically Hindered Environments

In SN1 reactions, 1-chloro-3-methylpentane forms a secondary carbocation, exhibiting intermediate reactivity between the fast-reacting tertiary 3-chloro-3-methylpentane and the slower secondary 2-chloro-3-methylpentane [1]. The reaction rate ranking is: 3-chloro-3-methylpentane (fastest) > 2-chloro-3-methylpentane > 1-chloro-3-methylpentane > chloromethane (slowest) [1]. This intermediate rate provides a tunable window for substitution without the extreme lability of tertiary halides or the sluggishness of primary halides.

SN1 kinetics Carbocation stability Reaction optimization

Moderate SN2 Reactivity Balances Steric Hindrance and Nucleophilic Accessibility

In SN2 reactions, the reactivity order is inverted relative to SN1: 1-chloro-3-methylpentane is slower than both 2-chloro-3-methylpentane and 3-chloro-3-methylpentane [1]. The ranking is: chloromethane (fastest) > 2-chloro-3-methylpentane > 3-chloro-3-methylpentane > 1-chloro-3-methylpentane (slowest) [1]. This slower rate reflects increased steric hindrance at the β-position, which can be exploited to suppress undesired SN2 pathways in the presence of strong nucleophiles.

SN2 kinetics Steric effects Synthetic methodology

Critically Evaluated Thermophysical Data from NIST/TRC Provides a Trusted Baseline for Process Modeling and Regulatory Submissions

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated recommendations for 1-chloro-3-methylpentane, including normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity as functions of temperature and pressure [1]. In contrast, many isomeric C6 alkyl chlorides (e.g., 1-chloro-2-methylpentane, 2-chloro-3-methylpentane) have only predicted or estimated data, lacking this level of experimental validation . This authoritative dataset reduces uncertainty in process scale-up and supports regulatory filings.

Thermodynamic properties Process simulation Regulatory compliance

High-Value Application Scenarios for 1-Chloro-3-methylpentane Driven by Its Differentiated Properties


Selective Distillation from Isomeric Byproducts in Continuous Flow Synthesis

In the production of 1-chloro-3-methylpentane via chlorination of 3-methylpentane or addition to 3-methyl-1-pentene, the crude mixture typically contains 2-chloro-3-methylpentane and 3-chloro-3-methylpentane as major impurities [1]. The boiling point differential of 7.3–10 °C (125.0 °C vs. 117.7 °C and 115-116 °C) enables efficient fractional distillation to isolate the target compound at >95% purity . This scenario is directly relevant to custom synthesis labs and fine chemical manufacturers seeking to minimize purification costs.

Controlled SN1 Alkylation in Sterically Hindered Substrate Synthesis

When a moderately reactive alkylating agent is required—for instance, in the functionalization of a crowded amine or in the construction of quaternary carbon centers—1-chloro-3-methylpentane offers an intermediate SN1 rate that avoids the premature decomposition associated with tertiary halides (e.g., 3-chloro-3-methylpentane) while still providing sufficient reactivity [2]. This property is particularly valuable in medicinal chemistry campaigns where reaction temperature and time must be carefully controlled to preserve sensitive functional groups.

Suppression of Undesired SN2 Pathways in Strong Nucleophile Environments

In syntheses where a strong nucleophile (e.g., cyanide, thiolate) must be present but nucleophilic substitution at the 1-chloro-3-methylpentane site is undesirable, the compound's relatively slow SN2 rate—the slowest among C6 chloroalkanes [3]—can be exploited to minimize background consumption. This scenario arises in tandem reactions or in the presence of protecting groups that are stable under these conditions.

Process Modeling and Scale-Up with NIST-Validated Thermophysical Data

Chemical engineers designing reactors, distillation columns, or heat exchangers for processes involving C6 alkyl chlorides can rely on the critically evaluated thermophysical data for 1-chloro-3-methylpentane available from NIST/TRC Web Thermo Tables [4]. This reduces the need for costly experimental property measurements and provides a defensible basis for regulatory submissions. The availability of validated data contrasts with many isomeric chlorides, which are only characterized by estimated properties .

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